1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula and a molecular weight of 425.99 g/mol. Its IUPAC name reflects its complex structure, which includes multiple fluorine atoms and an iodine atom attached to an ethoxy group. This compound is primarily used in research and development settings due to its unique chemical properties and potential applications in various fields.
There is no current information available on the specific mechanism of action of this compound in any biological or chemical system.
The compound is known for its reactivity due to the presence of the sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. The fluorinated carbon atoms can also undergo reactions typical of halogenated compounds, such as elimination reactions or coupling reactions with nucleophiles. Detailed reaction mechanisms involving this compound are less documented but can be inferred based on the behavior of similar fluorinated sulfonyl compounds.
The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride typically involves multiple steps of fluorination and functionalization of precursor compounds. The general approach may include:
These steps require careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in:
Interaction studies involving 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride focus on its behavior in various chemical environments. Preliminary studies suggest that it may interact with nucleophiles in substitution reactions or participate in polymerization processes when used as a monomer or co-monomer in polymer chemistry.
Several compounds share structural similarities with 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,1-Difluoroethanesulfonyl fluoride | Simpler structure; fewer fluorine atoms | |
Tetrafluoroethyl sulfide | Contains sulfur; used in various industrial applications | |
Perfluorobutanesulfonic acid | Acidic properties; used as a surfactant |
The uniqueness of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride lies in its highly fluorinated structure combined with an iodine atom and a sulfonyl fluoride group. This combination offers distinct chemical reactivity and potential applications not found in simpler or less functionalized fluorinated compounds .
Corrosive